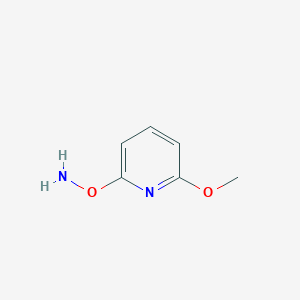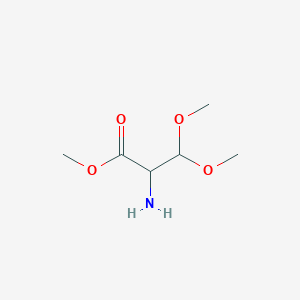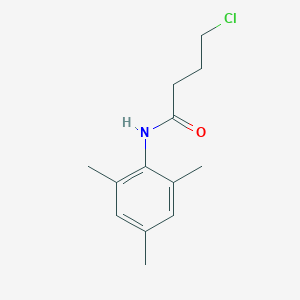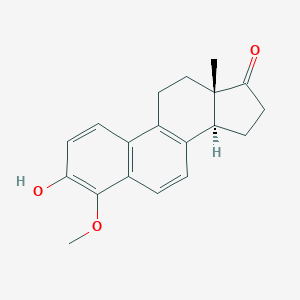
O-(6-methoxypyridin-2-yl)hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-(6-methoxypyridin-2-yl)hydroxylamine, also known as Mocetinostat, is a small molecule inhibitor that has been widely studied for its potential as an anti-cancer agent. It belongs to the class of drugs known as histone deacetylase inhibitors (HDACi) and has been shown to have potent anti-tumor effects in a variety of cancer cell lines and animal models.
Mecanismo De Acción
O-(6-methoxypyridin-2-yl)hydroxylamine exerts its anti-cancer effects by inhibiting the activity of histone deacetylases, which are enzymes that play a key role in regulating gene expression. By inhibiting the activity of these enzymes, O-(6-methoxypyridin-2-yl)hydroxylamine leads to an increase in the acetylation of histone proteins, which in turn leads to changes in gene expression that can result in the inhibition of cancer cell growth and the induction of cell death.
Efectos Bioquímicos Y Fisiológicos
O-(6-methoxypyridin-2-yl)hydroxylamine has been shown to have a number of biochemical and physiological effects in cancer cells. It has been shown to induce the expression of genes involved in the cell cycle, cell death, and DNA damage response, while inhibiting the expression of genes involved in cell proliferation and survival. In addition, it has been shown to inhibit the activity of proteins involved in cancer cell migration and invasion.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of O-(6-methoxypyridin-2-yl)hydroxylamine is that it has been shown to have potent anti-cancer effects in a variety of cancer cell lines and animal models, making it a promising candidate for further development as an anti-cancer agent. However, one limitation is that it has not been extensively studied in clinical trials, and its safety and efficacy in humans are not yet fully understood.
Direcciones Futuras
There are several future directions for research on O-(6-methoxypyridin-2-yl)hydroxylamine. One area of focus is on the development of more potent and selective HDAC inhibitors, which could lead to improved anti-cancer agents with fewer side effects. Another area of focus is on the identification of biomarkers that can be used to predict which patients are most likely to respond to treatment with O-(6-methoxypyridin-2-yl)hydroxylamine. Finally, there is a need for further clinical trials to evaluate the safety and efficacy of O-(6-methoxypyridin-2-yl)hydroxylamine in humans, with the goal of eventually bringing this promising anti-cancer agent to the clinic.
Métodos De Síntesis
O-(6-methoxypyridin-2-yl)hydroxylamine can be synthesized in several ways, but the most commonly used method involves the reaction of 2-aminopyridine with 6-methoxy-1,3-benzoxazol-2-one in the presence of a base. This reaction results in the formation of the intermediate 6-methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid, which is then reacted with hydroxylamine to produce O-(6-methoxypyridin-2-yl)hydroxylamine.
Aplicaciones Científicas De Investigación
O-(6-methoxypyridin-2-yl)hydroxylamine has been the subject of numerous scientific studies, with a focus on its potential as an anti-cancer agent. It has been shown to inhibit the growth of a variety of cancer cell lines, including breast, lung, prostate, and colon cancer. In addition, it has been shown to induce cell death in cancer cells and to sensitize them to other anti-cancer agents.
Propiedades
Número CAS |
119809-47-1 |
|---|---|
Nombre del producto |
O-(6-methoxypyridin-2-yl)hydroxylamine |
Fórmula molecular |
C6H8N2O2 |
Peso molecular |
140.14 g/mol |
Nombre IUPAC |
O-(6-methoxypyridin-2-yl)hydroxylamine |
InChI |
InChI=1S/C6H8N2O2/c1-9-5-3-2-4-6(8-5)10-7/h2-4H,7H2,1H3 |
Clave InChI |
GEMOBKGUIYIJAK-UHFFFAOYSA-N |
SMILES |
COC1=NC(=CC=C1)ON |
SMILES canónico |
COC1=NC(=CC=C1)ON |
Sinónimos |
Pyridine, 2-(aminooxy)-6-methoxy- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![3-[[(2R,3S,5R)-2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B38862.png)

![4-Methyl-2,3-dihydrofuro[2,3-b]pyridine](/img/structure/B38866.png)

![4-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-fluoroaniline hydrochloride](/img/structure/B38869.png)

